Diethyl 3-methylbuta-1,2-dien-1-yl phosphate
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Overview
Description
Diethyl 3-methylbuta-1,2-dien-1-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a 3-methylbuta-1,2-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-methylbuta-1,2-dien-1-yl phosphate can be synthesized through the reaction of diethyl 3-methylbuta-1,2-dien-1-ylphosphonate with primary or secondary amines. For example, the reaction with ethane-1,2-diamine under controlled heating conditions provides a straightforward synthetic route . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methylbuta-1,2-dien-1-yl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form β-amino-alkenylphosphonates.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as 2-aminobenzothiazole, to form complex phosphonate derivatives.
Common Reagents and Conditions
- **Amin
Properties
CAS No. |
61570-68-1 |
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Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
InChI |
InChI=1S/C9H17O4P/c1-5-11-14(10,12-6-2)13-8-7-9(3)4/h8H,5-6H2,1-4H3 |
InChI Key |
KBEVLKOPAYVHOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC=C=C(C)C |
Origin of Product |
United States |
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